

Application Notes and Protocols for Synthetic Iberiotoxin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iberiotoxin*

Cat. No.: B031492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTx) is a potent and highly selective peptide neurotoxin originally isolated from the venom of the red scorpion *Hottentotta tamulus*^[1]. It is a 37-amino acid peptide that functions as a high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels)^{[1][2]}. Due to its specificity, synthetic **Iberiotoxin** is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in various biological systems. It displays 68% sequence homology with charybdotoxin but offers greater selectivity for BK channels^{[1][3]}.

Mechanism of Action

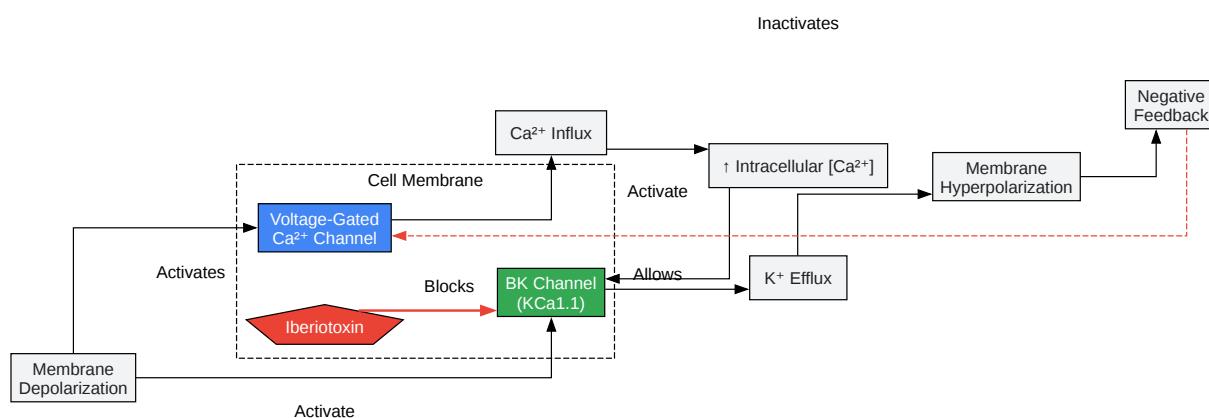
Iberiotoxin selectively binds to the outer vestibule of the BK channel pore with nanomolar affinity^{[1][3][4]}. This binding event does not completely occlude the pore but rather inhibits the channel by altering its gating kinetics. Specifically, IbTx significantly decreases both the probability of the channel opening and the mean open time, effectively blocking the outward flow of potassium (K⁺) ions^[1]. This action prevents the hyperpolarizing influence of BK channel activation, leading to prolonged depolarization in excitable cells. The interaction is a simple bimolecular reaction, and the toxin is only effective when applied to the external face of the cell membrane^{[2][3][4]}.

Physicochemical and Pharmacological Properties

Synthetic **Iberiotoxin** is a reliable and pure alternative to the native toxin, ensuring high reproducibility in experimental settings.

Property	Value	Source(s)
Molecular Formula	$C_{179}H_{274}N_{50}O_{55}S_7$	[1]
Molecular Weight	4230.8 Da	[2]
Amino Acid Count	37	[1] [3]
Target	High-conductance Ca^{2+} -activated K^+ channel (BK, KCa1.1)	[1] [2]
IC_{50}	~2 nM	[2] [5]
Dissociation Constant (Kd)	~1 nM - 1.16 nM	[1] [4] [6]
Association Rate (kon)	$1.3 - 3.3 \times 10^6 M^{-1}s^{-1}$	[2] [4]
Dissociation Rate (koff)	$3.8 \times 10^{-3} s^{-1}$	[4]
Solubility	Soluble in water and saline buffers	[2] [7]

Research Applications

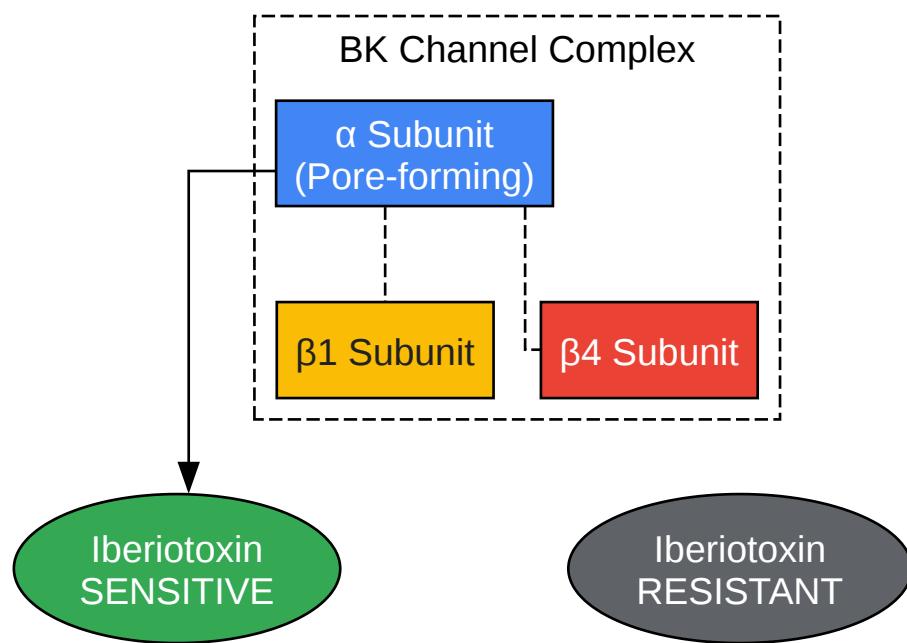

- Functional Characterization of BK Channels: IbTx is used to isolate and study the contribution of BK channels to cellular excitability, neurotransmitter release, smooth muscle tone, and hormone secretion[\[8\]](#)[\[9\]](#).
- Distinguishing BK Channel Subtypes: The discovery of IbTx-resistant BK channels has been critical for identifying the role of accessory subunits. The neuronal $\beta 4$ subunit, when co-expressed with the pore-forming α subunit, confers resistance to IbTx, allowing researchers to probe the function of different BK channel compositions in the central nervous system[\[10\]](#)[\[11\]](#)[\[12\]](#).

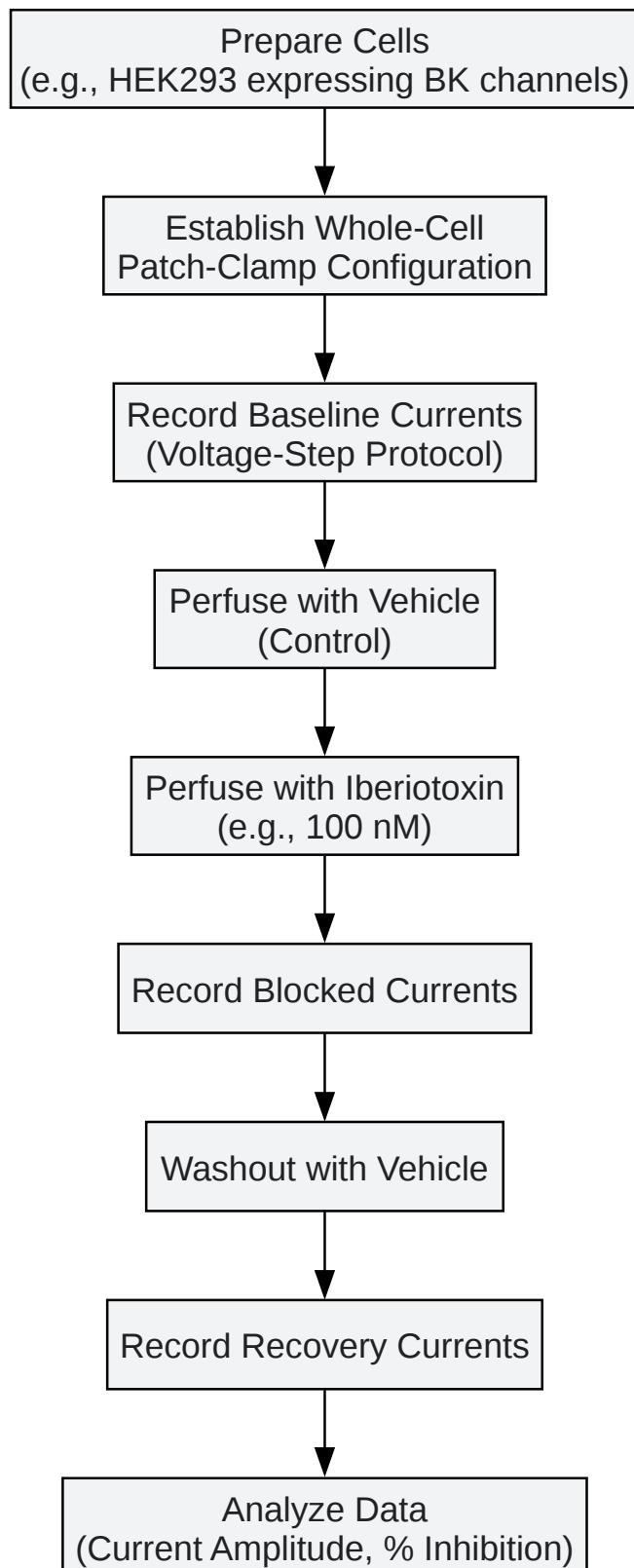
- Drug Discovery and Development: By elucidating the role of BK channels in disease states such as hypertension, erectile dysfunction, and neurological disorders, IbTx serves as a critical tool for validating BK channels as therapeutic targets[9].
- Molecular Probes: Modified versions of synthetic IbTx, such as biotinylated or iodinated analogues, are used for imaging channel distribution on cell surfaces, performing binding assays, and localizing BK channels in tissues[13][14][15][16].

Signaling Pathway and Toxin Interaction

BK Channel Signaling and Iberiotoxin Inhibition

BK channels are activated by the dual stimuli of membrane depolarization and elevated intracellular calcium $[Ca^{2+}]$. Once open, they allow K^{+} efflux, leading to membrane hyperpolarization. This acts as a negative feedback mechanism, for instance, by inactivating voltage-gated Ca^{2+} channels. **Iberiotoxin** blocks this K^{+} efflux, preventing hyperpolarization.




[Click to download full resolution via product page](#)

Caption: BK channel activation pathway and its inhibition by **Iberiotoxin**.

Iberiotoxin Sensitivity and BK Channel Subunits

The sensitivity of BK channels to **Iberiotoxin** is determined by its accessory β subunits. The $\beta 4$ subunit, highly expressed in the brain, confers toxin resistance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K⁺ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K⁺ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iberiotoxin (IbTx) - Smartox Biotechnology [mayflowerbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Iberiotoxin | Potassium Channel Blockers | Tocris Bioscience [tocris.com]
- 8. Iberiotoxin-induced block of Ca2+-activated K⁺ channels induces dihydropyridine sensitivity of ACh release from mammalian motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Biotin Derivative of Iberiotoxin: Binding Interactions with Streptavidin and the BK Ca2+-activated K⁺ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of an iodinated iberiotoxin analogue, [mono-iodo-Tyr5, Phe36]-iberiotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of a biotin derivative of iberiotoxin: binding interactions with streptavidin and the BK Ca₂₊-activated K⁺ channel expressed in a human cell line - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Synthetic Iberiotoxin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031492#synthetic-iberiotoxin-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com